![molecular formula C16H13NO3 B101430 1,2-Propanedione, 1-phenyl-, 2-(O-benzoyloxime) CAS No. 17292-57-8](/img/structure/B101430.png)
1,2-Propanedione, 1-phenyl-, 2-(O-benzoyloxime)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Propanedione, 1-phenyl-, 2-(O-benzoyloxime), also known as benzoylacetone oxime, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a versatile compound that has been used in various fields, including organic chemistry, biochemistry, and pharmacology. In
Wirkmechanismus
The mechanism of action of 1,2-Propanedione, 1-phenyl-, 2-(O-benzoyloxime)ne oxime is not fully understood. However, it is believed to act as a chelating agent for metal ions, particularly copper ions. Copper ions play a crucial role in various biological processes, including the production of reactive oxygen species (ROS) and the formation of amyloid-beta plaques in Alzheimer's disease. Benzoylacetone oxime has been shown to reduce the levels of copper ions, thereby inhibiting the formation of ROS and amyloid-beta plaques.
Biochemical and Physiological Effects:
Benzoylacetone oxime has been shown to have various biochemical and physiological effects. It has been studied for its potential antioxidant properties, where it acts as a scavenger of free radicals. It has also been shown to inhibit the formation of amyloid-beta plaques in Alzheimer's disease. Additionally, this compoundne oxime has been shown to have anticancer properties, where it induces apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Benzoylacetone oxime has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive and readily available. However, 1,2-Propanedione, 1-phenyl-, 2-(O-benzoyloxime)ne oxime has some limitations. It is a toxic compound that requires proper handling and disposal. It can also interfere with some analytical techniques, such as mass spectrometry, due to its ability to chelate metal ions.
Zukünftige Richtungen
There are several future directions for the study of 1,2-Propanedione, 1-phenyl-, 2-(O-benzoyloxime)ne oxime. One potential area of research is the development of new coordination complexes with different metals. These complexes can be studied for their potential catalytic and biological properties. Another area of research is the study of this compoundne oxime as a potential therapeutic agent for Alzheimer's disease and cancer. Additionally, the use of this compoundne oxime as a chelating agent for metal ions in environmental remediation is also an area of interest.
Conclusion:
Benzoylacetone oxime is a versatile compound that has gained significant attention in scientific research due to its unique properties. It has been used in various fields, including organic chemistry, biochemistry, and pharmacology. The synthesis method is relatively simple, and the compound is readily available. Benzoylacetone oxime has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of this compoundne oxime, including the development of new coordination complexes and the study of its potential therapeutic properties.
Synthesemethoden
The synthesis of 1,2-Propanedione, 1-phenyl-, 2-(O-benzoyloxime)ne oxime involves the reaction of this compoundne with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of this compoundne oxime as the final product. The synthesis method is relatively simple and can be performed using readily available reagents.
Wissenschaftliche Forschungsanwendungen
Benzoylacetone oxime has been extensively studied for its various applications in scientific research. It has been used as a ligand in coordination chemistry, where it forms stable complexes with various metals. These complexes have been studied for their catalytic and biological properties. Benzoylacetone oxime has also been used as a reagent in organic synthesis, where it acts as a protecting group for carbonyl compounds. In biochemistry, it has been used as a chelating agent for metal ions and has been studied for its potential antioxidant properties.
Eigenschaften
17292-57-8 | |
Molekularformel |
C16H13NO3 |
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
[(1-oxo-1-phenylpropan-2-ylidene)amino] benzoate |
InChI |
InChI=1S/C16H13NO3/c1-12(15(18)13-8-4-2-5-9-13)17-20-16(19)14-10-6-3-7-11-14/h2-11H,1H3 |
InChI-Schlüssel |
ZNZDJSGUWLGTLA-UHFFFAOYSA-N |
SMILES |
CC(=NOC(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC(=NOC(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
17292-57-8 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.